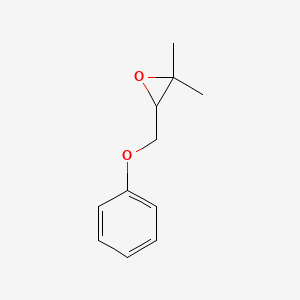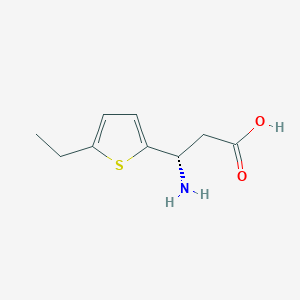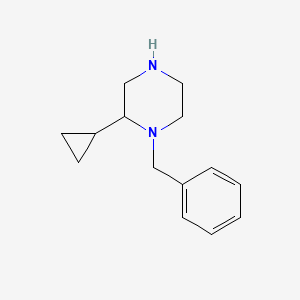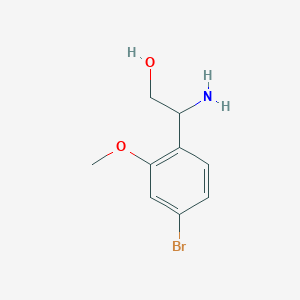
(3-Amino-2-methylpropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-2-methylpropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3-amino-2-methylpropyl chain. Boronic acids are known for their unique chemical properties, including their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-methylpropyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method includes the reaction of butenyl borate ester with methyl lithium, followed by hydrolysis to yield the target product .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are prepared by the dehydration of boric acid with alcohols. The resulting borate esters are then hydrolyzed to produce boronic acids .
Análisis De Reacciones Químicas
Types of Reactions: (3-Amino-2-methylpropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Coupled organic products, such as biaryl compounds.
Aplicaciones Científicas De Investigación
(3-Amino-2-methylpropyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Amino-2-methylpropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The compound can also participate in Suzuki-Miyaura coupling reactions, where it transfers its organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
(2-Methylpropyl)boronic acid: Similar structure but lacks the amino group.
Phenylboronic acid: Contains a phenyl group instead of the 3-amino-2-methylpropyl chain.
4-Carboxy-2-nitrophenyl boronic acid: Contains additional functional groups that provide different reactivity.
Uniqueness: (3-Amino-2-methylpropyl)boronic acid is unique due to the presence of both an amino group and a boronic acid group, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs .
Propiedades
Fórmula molecular |
C4H12BNO2 |
|---|---|
Peso molecular |
116.96 g/mol |
Nombre IUPAC |
(3-amino-2-methylpropyl)boronic acid |
InChI |
InChI=1S/C4H12BNO2/c1-4(3-6)2-5(7)8/h4,7-8H,2-3,6H2,1H3 |
Clave InChI |
DZTWPWBBBQUWNI-UHFFFAOYSA-N |
SMILES canónico |
B(CC(C)CN)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)





![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)


![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)



